molecular formula C13H18FNO2 B11210591 Ethyl 4-[(4-fluorobenzyl)amino]butanoate

Ethyl 4-[(4-fluorobenzyl)amino]butanoate

Cat. No.: B11210591
M. Wt: 239.29 g/mol
InChI Key: FXKKSAQDEOCOPN-UHFFFAOYSA-N
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Description

ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a fluorophenyl group, which is known for its applications in various chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[(4-CHLOROPHENYL)METHYL]AMINO}BUTANOATE
  • ETHYL 4-{[(4-BROMOPHENYL)METHYL]AMINO}BUTANOATE
  • ETHYL 4-{[(4-IODOPHENYL)METHYL]AMINO}BUTANOATE

Uniqueness

ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)methylamino]butanoate

InChI

InChI=1S/C13H18FNO2/c1-2-17-13(16)4-3-9-15-10-11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3

InChI Key

FXKKSAQDEOCOPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC=C(C=C1)F

Origin of Product

United States

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